N-(4-bromophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
Beschreibung
N-(4-bromophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic acetamide derivative featuring a hexahydrocinnolin core, a bicyclic structure with a partially saturated cinnoline system. Its synthesis likely follows routes similar to other N-(4-bromophenyl)acetamide derivatives, involving condensation of a carboxylic acid intermediate with 4-bromoaniline .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-2-7-15-12(8-11)9-17(23)21(20-15)10-16(22)19-14-5-3-13(18)4-6-14/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJKSLFOBCDATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyridazinone Derivatives
- Example: N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () Core Structure: Pyridazinone ring (1,2-diazine) vs. hexahydrocinnolin. Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and chemotaxis in human neutrophils.
Thiazolyl Acetamides
- Examples: N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (Compound 9e, ) N-(4-Bromophenyl)-2-[4-(4-chlorophenyl)-2-oxothiazol-3-yl]acetamide (Compound 9g, ) Core Structure: 2-Oxothiazole vs. hexahydrocinnolin. Synthesis: Yields range from 15% (9e) to 21% (9h), with melting points varying by substituent (e.g., 230–232°C for 9g). Activity: These compounds target FPRs but differ in substituent effects; electron-withdrawing groups (e.g., nitro in 9h) may reduce stability compared to the target compound’s saturated core .
Triazinoindole Derivatives
- Example: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ) Core Structure: Triazino[5,6-b]indole vs. hexahydrocinnolin. Synthesis: 95% purity achieved via thioacetic acid and 4-bromoaniline coupling.
Thienopyrimidine Derivatives
- Example: N-(4-Bromophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide () Core Structure: Thieno[3,2-d]pyrimidine vs. hexahydrocinnolin. Molecular Weight: 486.4 g/mol (vs. ~380–420 g/mol for pyridazinone/thiazole analogs). Activity: Sulfanyl groups may confer redox activity, differing from the target compound’s acetamide linker .
Benzothiazine and Quinazoline Derivatives
- Example: N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide (Compound 12i, ) Core Structure: Benzothiazine vs. hexahydrocinnolin. Activity: Inhibits α-glucosidase and α-amylase (anti-diabetic) rather than FPRs, highlighting the role of core structure in target specificity .
Triazole Acetamides
- Example: N-(4-bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 12b, ) Core Structure: Triazole-quinoxaline vs. hexahydrocinnolin. Synthesis: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) offers modularity but lower yields (27% for compound 10 in ) compared to traditional methods .
Data Tables
Table 1. Structural and Pharmacological Comparison
Key Findings and Implications
- Structural Flexibility : The N-(4-bromophenyl)acetamide moiety is versatile, enabling diverse biological activities depending on the core heterocycle.
- Activity vs. Core: Pyridazinones and thiazoles target FPRs, while benzothiazines inhibit metabolic enzymes, underscoring the importance of core structure in target selection.
- Synthetic Feasibility: Thiazole and triazinoindole derivatives achieve >95% purity, but yields vary widely (15–27%), suggesting room for optimization in hexahydrocinnolin synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
